tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to "tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate" involves multiple steps, including the use of hydroxyethylsulfonamides and Boc-protected phenylalanine epoxide. These compounds were synthesized with the aim of investigating their antimycobacterial activities, indicating the relevance of their structural features for biological activity (Moreth et al., 2014).
Molecular Structure Analysis
The molecular structure of a related compound, "tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate," was elucidated through crystallographic studies. This analysis revealed two intramolecular C—H⋯O hydrogen bonds, providing insights into the compound’s stability and reactivity (Xiao-Guang Bai & Ju-Xian Wang, 2014).
Chemical Reactions and Properties
Chemical reactions involving "tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates" showcase their utility as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines. These transformations highlight the compound's versatility as a building block in organic synthesis (Xavier Guinchard et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of "this compound" and its derivatives, can be inferred from the detailed crystallographic and synthesis studies. These properties are crucial for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties of the compound, including reactivity with various reagents, potential for forming hydrogen bonds, and its behavior in catalytic cycles, are key for its application in synthesis and drug development. The studies on "tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates" and related sulfonamides or carbamates offer valuable insights into these aspects (Xavier Guinchard et al., 2005; A. Gontcharov et al., 1999).
properties
IUPAC Name |
tert-butyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3O5S/c1-18(2)16-28(34(31,32)21-13-11-20(26)12-14-21)17-23(29)22(15-19-9-7-6-8-10-19)27-24(30)33-25(3,4)5/h6-14,18,22-23,29H,15-17,26H2,1-5H3,(H,27,30)/t22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFKNEPGHWUCQO-XZOQPEGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463596 | |
Record name | tert-Butyl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
183004-94-6 | |
Record name | tert-Butyl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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